molecular formula C19H16N2O2 B6142574 (2E)-3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid CAS No. 956779-02-5

(2E)-3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid

Cat. No. B6142574
CAS RN: 956779-02-5
M. Wt: 304.3 g/mol
InChI Key: LTHZEHAKKYOLNA-VAWYXSNFSA-N
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Description

“(2E)-3-(1-Benzyl-3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid” is a chemical compound with the molecular formula C19H16N2O2 and a molecular weight of 304.34 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as X-ray diffraction, NMR, HPLC, LC-MS, and UPLC . Unfortunately, specific details about the molecular structure of “this compound” are not available in the retrieved information.


Chemical Reactions Analysis

The analysis of chemical reactions often involves studying the reactivity of the compound and its interactions with other substances. Unfortunately, specific information about the chemical reactions involving “this compound” is not available in the retrieved information .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as color, density, hardness, boiling point, and more . Unfortunately, specific physical and chemical properties of “this compound” are not available in the retrieved information .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules and produces its effects. Unfortunately, specific information about the mechanism of action of “(2E)-3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid” is not available in the retrieved information .

Safety and Hazards

The safety and hazards of a compound refer to the potential risks it poses to health and the environment . Unfortunately, specific information about the safety and hazards of “(2E)-3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid” is not available in the retrieved information.

Future Directions

The future directions of a compound refer to potential applications and areas of research . Unfortunately, specific information about the future directions of “(2E)-3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid” is not available in the retrieved information.

properties

IUPAC Name

(E)-3-(1-benzyl-3-phenylpyrazol-4-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c22-18(23)12-11-17-14-21(13-15-7-3-1-4-8-15)20-19(17)16-9-5-2-6-10-16/h1-12,14H,13H2,(H,22,23)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHZEHAKKYOLNA-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CC=C3)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CC=C3)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401162431
Record name (2E)-3-[3-Phenyl-1-(phenylmethyl)-1H-pyrazol-4-yl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401162431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

956779-02-5
Record name (2E)-3-[3-Phenyl-1-(phenylmethyl)-1H-pyrazol-4-yl]-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956779-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-[3-Phenyl-1-(phenylmethyl)-1H-pyrazol-4-yl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401162431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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